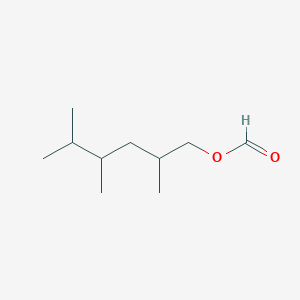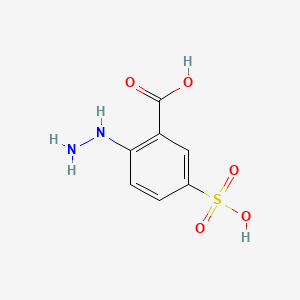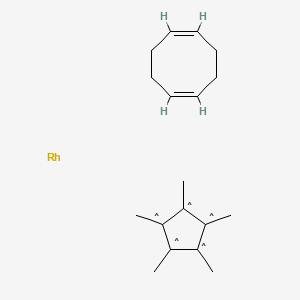
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is a coordination compound that features a rhodium(I) center bonded to a 1,5-cyclooctadiene ligand and a pentamethylcyclopentadiene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and pentamethylcyclopentadiene ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the rhodium center. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen gas or hydrides for reduction reactions. Substitution reactions often involve the use of phosphines, amines, or other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species. Substitution reactions typically result in new rhodium complexes with different ligand environments.
Applications De Recherche Scientifique
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is explored for its potential in biological applications, such as drug delivery and imaging.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,5-Cyclooctadiene)pentamethylcyclopentadiene iridium(I): Similar in structure but with iridium instead of rhodium.
(1,5-Cyclooctadiene)pentamethylcyclopentadiene ruthenium(II): Contains ruthenium and exhibits different reactivity and catalytic properties.
Uniqueness
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is unique due to the specific electronic and steric properties imparted by the rhodium center and the ligands. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C18H27Rh |
|---|---|
Poids moléculaire |
346.3 g/mol |
InChI |
InChI=1S/C10H15.C8H12.Rh/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;/h1-5H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
Clé InChI |
ZLMXMQVXNZZYLE-GHDUESPLSA-N |
SMILES isomérique |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canonique |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



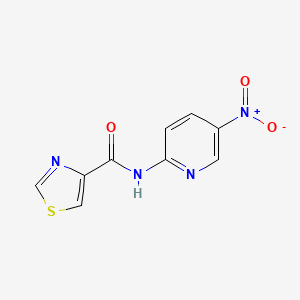
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
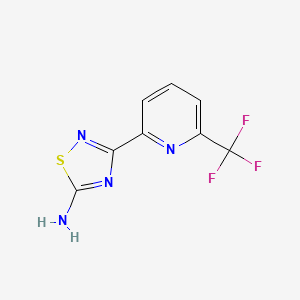

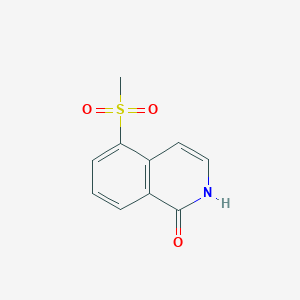
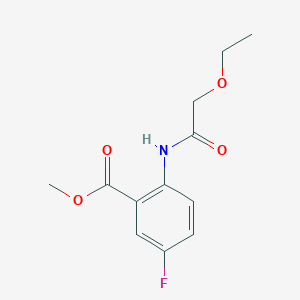
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
